molecular formula C8H11N B142974 5-Ethyl-2-methylpyridine CAS No. 104-90-5

5-Ethyl-2-methylpyridine

Cat. No.: B142974
CAS No.: 104-90-5
M. Wt: 121.18 g/mol
InChI Key: NTSLROIKFLNUIJ-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylpyridine is an organic compound with the molecular formula C₈H₁₁N. It is one of several isomeric pyridines with this formula and is of interest due to its efficient preparation from simple reagents and its role as a precursor to nicotinic acid, a form of vitamin B₃. This compound is a colorless liquid with a sharp, penetrating aromatic odor .

Scientific Research Applications

5-Ethyl-2-methylpyridine has several applications in scientific research:

Mechanism of Action

Target of Action

5-Ethyl-2-methylpyridine, also known as 5-Ethyl-2-picoline, is an organic compound with the formula (C2H5)(CH3)C5H3N . It is a derivative of pyridine and is one of the components that contribute to the nutty, roasted aroma in the Parmigiano-Reggiano cheese . .

Mode of Action

It is associated with Maillard reaction chemistry and sugar thermal degradation processes The Maillard reaction is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor

Biochemical Pathways

This compound is produced by the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia . This conversion is an example of a structurally complex compound efficiently made from simple precursors. Under related conditions, the condensation of acetaldehyde and ammonia delivers 2-picoline .

Pharmacokinetics

It is known that the compound is a colorless liquid with a density of 0919 g/mL at 25 °C (lit) . It has a boiling point of 178 °C (lit.) and is soluble in water at a concentration of 1.2g/100 mL . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It is known that the compound contributes to the nutty, roasted aroma in the parmigiano-reggiano cheese , suggesting that it may have sensory effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility, indicated by a vapor density of 4.2 (vs air) , suggests that it may be highly mobile in the environment. . These properties could influence its environmental distribution and potentially its biological activity.

Safety and Hazards

5-Ethyl-2-methylpyridine is combustible and may be toxic by ingestion . It may cause severe skin burns and eye damage, and may be toxic in contact with skin or if inhaled . It may also cause an allergic skin reaction .

Relevant Papers The relevant papers retrieved discuss the synthesis, properties, and applications of this compound . They provide valuable insights into the compound’s chemical behavior and potential uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethyl-2-methylpyridine is typically synthesized through the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction can be represented as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ] This conversion is an example of a structurally complex compound efficiently made from simple precursors .

Industrial Production Methods: In industrial settings, the preparation involves heating a mixture of paraldehyde, aqueous ammonium hydroxide, and ammonium acetate in a steel reaction vessel at 230°C for one hour. The reaction mixture is then cooled, and the non-aqueous layer is separated and purified through fractional distillation under reduced pressure .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Nitric acid is commonly used as the oxidizing agent.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve halogenating agents or other electrophiles.

Major Products:

    Oxidation: Nicotinic acid.

    Substitution: Various substituted pyridines depending on the reagents used.

Comparison with Similar Compounds

  • 2-Methyl-5-ethylpyridine
  • 3-Ethyl-6-methylpyridine
  • 5-Ethyl-2-picoline

Comparison: 5-Ethyl-2-methylpyridine is unique due to its efficient preparation from simple reagents and its role as a convenient precursor to nicotinic acid. Other similar compounds may have different preparation methods and applications but share the pyridine ring structure .

Properties

IUPAC Name

5-ethyl-2-methylpyridine
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InChI

InChI=1S/C8H11N/c1-3-8-5-4-7(2)9-6-8/h4-6H,3H2,1-2H3
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InChI Key

NTSLROIKFLNUIJ-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CN=C(C=C1)C
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Molecular Formula

C8H11N
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DSSTOX Substance ID

DTXSID7021861
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Molecular Weight

121.18 g/mol
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Physical Description

2-methyl-5-ethylpyridine appears as a colorless to yellow liquid. Insoluble in water and more dense than water. Hence sinks in water. Contact may slightly irritate the skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Colorless liquid with a sharp, penetrating odor; [Hawley] Colorless or pale yellow liquid; [MSDSonline], Liquid, COLOURLESS LIQUID., Colourless liquid; Sharp penetrating aromatic aroma
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Boiling Point

352 °F at 760 mmHg (USCG, 1999), 177.8 °C @ 747 mm Hg, 172.00 to 175.00 °C. @ 760.00 mm Hg, 178.3 °C
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Flash Point

155 °F (USCG, 1999), 68 °C, 155 °F, 68 °C (OPEN CUP), 68 °C o.c.
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Solubility

Sol in alc, ether, benzene, dilute acids, concn sulfuric acid, Very soluble in acetone, In water, 1.2 g/100 ml @ 29 °C, 12 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 12 (moderate), Slightly soluble in water and fat, Soluble (in ethanol)
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Density

0.922 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.9184 @ 23 °C/4 °C, Density (at 20 °C): 0.92 g/cm³, Relative density of the vapour/air-mixture at °C (air = 1): 1.01, 0.917-0.923
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Vapor Density

4.2 (AIR= 1), Relative vapor density (air = 1): 4.2
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Vapor Pressure

5.17 mmHg (USCG, 1999), 1.43 [mmHg], 1.43 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.191
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Impurities

Picolines and other substituted pyridines are by-products
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Color/Form

Colorless liquid

CAS No.

104-90-5
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Record name 5-Ethyl-2-methylpyridine
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URL http://www.hmdb.ca/metabolites/HMDB0029729
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 5-ETHYL-2-METHYLPYRIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-94.5 °F (USCG, 1999), -70.3 °C (freezing point), -70.9 °C, -70 °C
Record name 2-METHYL-5-ETHYLPYRIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1107
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-METHYL-5-ETHYLPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 5-Ethyl-2-methylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029729
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 5-ETHYL-2-METHYLPYRIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

A considerable proportion of acetaldehyde is used for the preparation of acetic esters. For example, ethyl acetate is prepared in a rearrangement reaction with aluminium alcoholates as a catalyst (Claisen-Ti{hacek over (s)}{hacek over (c)}enko reaction). A substantial proportion is also used with formaldehyde for the production of pentaerythritol, an intermediate in the production of alkyl resins and plasticizers and emulsifiers. Furthermore, acetaldehyde is an intermediate in the preparation of butadiene starting from acetylene via acetaldol and its hydration product 1,3-butanediol. The formation of the acetaldol, which can be dehydrated to give crotonaldehyde, takes place by aldol addition of acetaldehyde. The reaction of acetaldehyde with nitrogen compounds to give pyridine and derivatives thereof is becoming increasingly important. Thus, 5-ethyl-2-methylpyridine is prepared in a liquid-phase reaction from acetaldehyde and ammonia. Addition of formaldehyde or acrolein leads to the formation of pyridine and alkylpyridines. Acetaldehyde is further used in the production of peracetic acid, in the oxidation with nitric acid to give glyoxal or glyoxalic acid and in the addition reactions with hydrocyanic acid to give lactonitrile, a precursor of acrylonitrile, and acetic anhydride to give ethylidene diacetate, an intermediate in the vinyl acetate process [Eck2007].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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